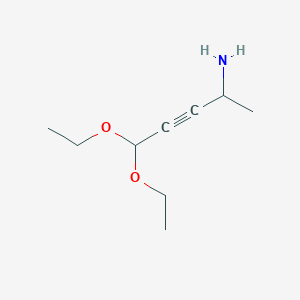

5,5-Diethoxypent-3-yn-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethoxypent-3-yn-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-11-9(12-5-2)7-6-8(3)10/h8-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRPZPDNZSSWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC(C)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Methodologies for the Chemical Synthesis of 5,5 Diethoxypent 3 Yn 2 Amine

Retrosynthetic Analysis of the 5,5-Diethoxypent-3-yn-2-amine Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. This process reveals key bond disconnections and the corresponding forward-synthesis reactions.

A primary retrosynthetic disconnection targets the carbon-nitrogen (C-N) bond at the C2 position. This strategy is attractive as it simplifies the molecule into two key fragments and leverages the well-established chemistry of imine or iminium ion intermediates.

This disconnection points to two powerful forward-synthesis strategies:

Addition of a Metal Acetylide to an Imine: This approach involves the reaction of a pre-formed or in situ-generated imine with a nucleophilic metal acetylide. The imine is formed from the condensation of acetaldehyde (B116499) and an amine source like ammonia (B1221849). The acetylide is generated by deprotonating the terminal alkyne, 3,3-diethoxy-1-propyne (B167727), with a strong base. libretexts.org

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction: This is a highly efficient, one-pot multicomponent reaction that combines an aldehyde, an alkyne, and an amine to directly form a propargylamine (B41283). libretexts.org For the synthesis of the target molecule, this would involve reacting acetaldehyde, 3,3-diethoxy-1-propyne, and an amine (e.g., ammonia or a protected equivalent) in the presence of a metal catalyst. libretexts.orgwikipedia.org This method is highly atom-economical and aligns with the principles of green chemistry by minimizing steps and waste. libretexts.org The general mechanism involves the metal catalyst activating the alkyne C-H bond to form a metal acetylide, while the aldehyde and amine condense to form an iminium ion, which is then attacked by the nucleophilic acetylide. wikipedia.orgnih.gov

An alternative retrosynthetic approach involves the disconnection of one of the carbon-carbon bonds forming the internal alkyne. The most logical disconnection is the C3-C4 bond, which breaks the molecule into a nucleophilic acetylide and a suitable electrophile.

This strategy leads to a synthetic route where a metal acetylide derived from 3,3-diethoxy-1-propyne acts as a nucleophile. This acetylide anion can then react with an electrophile containing the 2-aminoethyl group. A common method for forming internal alkynes is the SN2 reaction of an acetylide anion with a primary alkyl halide. libretexts.org This approach would require a synthon such as N-protected 1-chloroethanamine. The formation of internal alkynes through the alkylation of terminal alkynes is a fundamental and robust C-C bond-forming reaction. libretexts.orglibretexts.org

The diethoxy acetal (B89532) group serves as a protected aldehyde. Its synthesis can be approached in two ways: as a protecting group introduced during the synthesis or by using a starting material already containing the moiety.

Acetal as a Protecting Group: The synthesis could proceed with a molecule containing a terminal aldehyde, which is then protected as a diethoxy acetal in a later step. Acetal formation is typically achieved by treating the aldehyde with an excess of ethanol (B145695) under acidic catalysis, which drives the equilibrium towards the acetal product.

Acetal-Containing Starting Material: A more convergent approach utilizes a building block that already incorporates the diethoxy acetal. For this synthesis, 3,3-diethoxy-1-propyne (also known as propargylaldehyde diethyl acetal) is an ideal starting material. jaydevchemicals.comsigmaaldrich.com This commercially available compound provides the C3-C4-C5 fragment of the target molecule, complete with the protected aldehyde and the terminal alkyne necessary for subsequent C-C or C-N bond-forming reactions. jaydevchemicals.comsigmaaldrich.comcymitquimica.com

Development of Advanced Synthetic Routes

Based on the retrosynthetic analysis, several advanced synthetic routes can be developed, with a focus on catalytic and efficient methodologies.

The A³ coupling reaction stands out as one of the most direct and efficient methods for constructing the propargylamine skeleton of the target molecule. encyclopedia.pub This reaction involves the catalytic coupling of acetaldehyde, ammonia (or a surrogate), and 3,3-diethoxy-1-propyne.

The reaction is catalyzed by a variety of transition metals, with copper, silver, and gold salts being the most common due to their high catalytic efficiency. libretexts.orgmdpi.com The choice of catalyst and reaction conditions can influence yield and substrate scope. For instance, copper(I) salts are widely used and are known for their affordability and effectiveness. libretexts.org Gold and silver catalysts have also been shown to be highly active for this transformation. mdpi.comacs.org

| Catalyst | Typical Loading (mol%) | Solvent | Key Features | Reference |

|---|---|---|---|---|

| CuBr | 1 - 10 | Toluene, H₂O, or solvent-free | Cost-effective and widely applicable. organic-chemistry.org | organic-chemistry.org |

| Cu(OTf)₂ | 5 - 10 | DCM, Toluene | Effective for electron-deficient amines. encyclopedia.pub | encyclopedia.pub |

| AgI | 5 | H₂O | High yields in water without co-catalysts. organic-chemistry.org | organic-chemistry.org |

| Au(III) Salen Complex | 0.1 - 1 | H₂O | High yields at low catalyst loading; recyclable. acs.org | acs.org |

| Et₂Zn | 150 - 350 | Toluene | Used for coupling with pre-formed imines; high catalyst loading required. encyclopedia.pub | encyclopedia.pub |

The proposed synthesis via A³ coupling would proceed by mixing the three components with a suitable catalyst, likely yielding this compound in a single, efficient step.

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. Gold catalysts are highly carbophilic ("alkyne-philic"), activating the C-C triple bond towards nucleophilic attack. While the direct hydroamination of an alkyne with an amine is a common gold-catalyzed reaction, the hydroamination of enynes offers a distinct pathway to complex amine structures. frontiersin.org

A hypothetical, though mechanistically plausible, route to this compound could involve an intermolecular gold-catalyzed hydroamination. This advanced strategy would require a specifically designed enyne substrate. A potential precursor could be an enyne such as 1,1-diethoxypent-2-en-4-yne .

In this theoretical pathway, a gold(I) or gold(III) catalyst would activate the alkyne moiety of the enyne, making it susceptible to nucleophilic attack by an amine (e.g., ammonia). The regioselectivity of the amine attack would be crucial in determining the final product structure. Gold-catalyzed hydroamination reactions are a frontier of amine synthesis, offering atom-economical routes to valuable nitrogen-containing compounds. nih.gov While this specific transformation is not documented, it represents a sophisticated application of known gold reactivity to the synthesis of the target molecule.

Catalytic Approaches to Propargylic Amines

Copper-Mediated Coupling Reactions

Copper catalysis is a cornerstone in the synthesis of propargylamines, owing to the metal's ability to activate the C-H bond of terminal alkynes. rsc.org These methods are valued for their operational simplicity and often mild reaction conditions. acs.orgorganic-chemistry.org

One prominent copper-catalyzed approach is the oxidative coupling of terminal alkynes with tertiary amines. In a general sense, a copper(II) catalyst, such as copper(II) acetate (B1210297) or copper(II) bromide, facilitates the reaction between an alkyne and an amine N-oxide in the absence of an external oxidant. acs.orgnih.gov This method is effective for producing a range of N,N-dimethylpropargylamines. nih.gov For the synthesis of this compound, a suitable starting material would be 3,3-diethoxypropyne.

Another powerful copper-mediated method involves the enantioselective addition of terminal alkynes to enamines, catalyzed by a copper(I) salt, often in the presence of a chiral ligand like Quinap. organic-chemistry.org This approach allows for the synthesis of chiral propargylamines with high enantiomeric excess. organic-chemistry.org

The table below summarizes typical conditions for copper-mediated propargylamine synthesis.

| Catalyst System | Alkyne Substrate | Amine Source | Solvent | Temperature (°C) | Yield (%) |

| Cu(acac)₂ | Aromatic/Aliphatic Alkynes | Trimethylamine N-oxide | DME | 110 | Moderate to Excellent |

| CuBr / Quinap | Functionalized Alkynes | Enamines | Toluene | RT - 60 | 66-98 |

| CuI | Terminal Alkynes | Secondary Amines | DMSO | Room Temperature | High to Quantitative |

Palladium-Catalyzed Amination Protocols

Palladium catalysis offers a complementary approach to the synthesis of propargylamines, often proceeding through different mechanistic pathways than copper-catalyzed reactions. Palladium-catalyzed hydroamination of alkynes, for instance, provides a direct method to form the C-N bond. acs.org These reactions can be catalyzed by palladium complexes in the presence of a co-catalyst like benzoic acid. acs.org

A more complex, yet powerful, palladium-catalyzed method is the Catellani reaction, which can be adapted for the synthesis of α-alkynyl anilines. nih.gov This reaction involves a sequence of ortho C-H amination followed by a decarboxylative alkynylative amination. nih.gov While this specific protocol is tailored for aniline (B41778) derivatives, the underlying principles of palladium-catalyzed C-H activation and C-N bond formation are broadly applicable.

The following table outlines representative conditions for palladium-catalyzed amination reactions relevant to propargylamine synthesis.

| Catalyst System | Alkyne Substrate | Amine Source | Solvent | Temperature (°C) | Reaction Time |

| Pd(OAc)₂ / Benzoic Acid | Terminal/Internal Alkynes | Primary/Secondary Amines | Toluene | 80-100 | 12-24 h |

| Pd(OAc)₂ / Norbornene | Iodoarenes / Alkynyl Carboxylic Acids | Primary Amines | Toluene | 120 | 4 h |

Multi-Component Reaction Design for Direct Access

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and operational complexity. researchgate.net

The Mannich reaction is a classic method for the synthesis of aminoalkyl compounds. In the context of propargylamines, it involves the reaction of a terminal alkyne, an aldehyde (or a pre-formed imine), and a primary or secondary amine. researchgate.netsciforum.net This reaction is frequently catalyzed by copper salts, such as copper(I) iodide. researchgate.net An enantioselective variant of the Mannich reaction using enamides and C-alkynyl N-Boc N,O-acetals can be catalyzed by a chiral phosphoric acid to produce chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities. organic-chemistry.org

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and widely used multi-component reaction for the synthesis of propargylamines. phytojournal.comwikipedia.org It involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt. researchgate.netwikipedia.org While various metals can be used, copper and silver catalysts are common. researchgate.net The reaction is believed to proceed through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. phytojournal.com This methodology is highly versatile and can be performed in various solvents, including water. wikipedia.orgbohrium.com

The table below provides an overview of typical conditions for Mannich and A3 coupling reactions.

| Reaction Type | Catalyst | Aldehyde | Alkyne | Amine | Solvent | Temperature (°C) |

| Mannich | CuI | Formaldehyde | Terminal Alkynes | Secondary Amines | DMSO | Room Temperature |

| A3 Coupling | Cu-Ru catalyst | Various Aldehydes | Terminal Alkynes | Secondary Amines | Solvent-free/Water | Variable |

| A3 Coupling | Silver Iodide | Aliphatic Aldehydes | Terminal Alkynes | Secondary Amines | Water | Room Temperature |

| Enantioselective Mannich | Chiral Phosphoric Acid | C-alkynyl N-Boc N,O-acetals | Enamides | - | Toluene | 25 |

Transformation from Related Oxygenated Analogs

An alternative synthetic route to propargylamines involves the chemical transformation of their corresponding oxygenated precursors, primarily propargylic alcohols.

The conversion of propargylic alcohols to propargylic amines is a well-established transformation that typically proceeds via an SN1-type mechanism. organic-chemistry.org The hydroxyl group of the alcohol is a poor leaving group and must first be activated. This can be achieved using various reagents. For example, a rhenium(VII) oxide (Re₂O₇) catalyst can facilitate the direct dehydrative coupling of propargylic alcohols with electron-deficient amines under mild, open-flask conditions. organic-chemistry.org

Another approach involves the use of a gold catalyst, which can facilitate the hydroamination of propargylic alcohols. ucl.ac.uk This method can be controlled to selectively produce 1,3-aminoalcohols, 3-hydroxyketones, or 3-aminoketones by adjusting the reaction conditions. ucl.ac.uk Iron(III) chloride has also been shown to be an effective catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including amides, to form C-N bonds. organic-chemistry.org

The following table summarizes conditions for the conversion of propargylic alcohols to amines.

| Catalyst/Reagent | Amine Source | Solvent | Conditions | Product Type |

| Re₂O₇ | Electron-deficient amines | Dichloromethane | Room Temperature, Open flask | Propargylamine |

| PPh₃AuNTf₂ | Primary amines | Chloroform | Room Temperature | 1,3-Aminoalcohol (after reduction) |

| FeCl₃ | Amides | Dichloroethane | 80 °C | N-Propargyl amide |

Reductive Amination Strategies for Ketone Precursors (e.g., 5,5-Diethoxypent-3-yn-2-one)

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad functional group tolerance. nih.gov The process involves the reaction of a ketone, 5,5-Diethoxypent-3-yn-2-one, with an amine source, typically ammonia for the synthesis of a primary amine, to form an imine intermediate. This imine is then reduced in situ to yield the target amine, this compound. wikipedia.org This method effectively avoids the overalkylation often encountered with direct alkylation strategies. masterorganicchemistry.comharvard.edu

The reaction is typically performed under neutral or weakly acidic conditions, which facilitate the initial condensation to the hemiaminal and subsequent dehydration to the imine. wikipedia.org A variety of reducing agents can be employed, each with specific advantages.

Common Reducing Agents for Reductive Amination:

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable in mildly acidic conditions and selectively reduces the protonated imine intermediate much faster than the starting ketone. wikipedia.orgmasterorganicchemistry.comharvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly selective for the reduction of iminium ions and is compatible with a wide range of functional groups. wikipedia.orgmasterorganicchemistry.comharvard.edu It is often used with acetic acid as a catalyst. harvard.edu

Catalytic Hydrogenation (H₂/Catalyst): This method utilizes hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Nickel (Ni), or Platinum (Pt). wikipedia.orgeui.eu It is considered a green chemistry approach as the only byproduct is water. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This includes the selection of solvent, temperature, pressure, and the catalyst system.

Solvent Effects on Reactivity and Selectivity

The choice of solvent has a remarkable effect on the rate and selectivity of reductive amination. eui.euresearchgate.net Solvents can influence the formation of the imine intermediate and the subsequent reduction step. eui.eu The reaction pathway can proceed via two distinct routes: hydrogenation of the imine or hydrogenolysis of a Schiff base adduct, with the preferred route being heavily dependent on the solvent's nature. eui.euresearchgate.netvilniustech.lt

A systematic study on the reductive amination of ketones identified methanol (B129727) as an optimal solvent, attributing this to its ability to promote high rates of imine and Schiff base formation, as well as high hydrogenation activity. eui.euresearchgate.netvilniustech.lt In contrast, using water as a solvent is generally disfavored as it can lead to high selectivity towards the unwanted alcohol byproduct. eui.euresearchgate.net While alcohols are generally considered green solvents, caution is needed when using them with metal catalysts and H₂, as they can be oxidized to aldehydes/ketones, leading to undesired impurities. acsgcipr.org

Table 1: Impact of Solvent Type on Reductive Amination

| Solvent Class | Example Solvents | General Effect on Reductive Amination |

|---|---|---|

| Protic | Methanol, Ethanol | Methanol often provides the best results, promoting high rates for imine formation and hydrogenation. eui.euresearchgate.net |

| Aprotic Polar | Tetrahydrofuran (THF), Dioxane | Can be effective, but may result in lower reaction rates compared to optimal protic solvents. eui.euresearchgate.net |

| Aprotic Apolar | Toluene, Cyclohexane | Generally less effective for this transformation due to poor stabilization of intermediates. eui.euresearchgate.net |

| Aqueous | Water | Tends to favor the formation of the alcohol byproduct over the desired amine. eui.euresearchgate.net |

Temperature and Pressure Optimization for Industrial Scalability

For industrial-scale synthesis of amines, optimizing temperature and pressure is crucial for maximizing efficiency, ensuring safety, and minimizing costs. While specific optimal conditions for this compound are not publicly documented, general principles for amine synthesis plants can be applied.

Absorber (reactor) temperature is a key parameter; decreasing the temperature often increases performance, especially for primary and secondary amines. bre.com However, a balance must be struck, as excessively low temperatures may slow reaction kinetics. For industrial amine sweetening processes, lean amine temperatures are often maintained in a specific range (e.g., 43-48°C) to achieve acceptable results. researchgate.net In stripping or regeneration stages of industrial amine circuits, reboiler temperatures can range from 110 to 130°C.

Pressure is another critical variable. The reaction may be conducted at elevated pressures, particularly when using gaseous reactants like hydrogen and ammonia, to increase their concentration in the reaction medium and enhance reaction rates. bre.com Optimization involves finding the ideal pressure that maximizes throughput without incurring excessive capital and operational costs associated with high-pressure equipment.

Table 2: General Parameters for Industrial Amine Synthesis Optimization

| Parameter | Typical Range | Impact on Process |

|---|---|---|

| Reactor Temperature | 30 - 80 °C | Affects reaction kinetics and equilibrium. Lower temperatures can improve absorption but slow reaction rates. bre.com |

| Reactor Pressure | 1 - 50 bar | Higher pressure increases the concentration of gaseous reactants (H₂, NH₃), accelerating the reaction rate. |

| Regeneration Temp. | 90 - 130 °C | Used in downstream processing to regenerate solvents or catalysts. |

Catalyst Loading and Ligand Design for Efficiency

Catalyst-controlled reductive amination offers a highly selective route to amine synthesis. jocpr.com Transition metal catalysts, including those based on ruthenium, iridium, and nickel, are effective in promoting the reaction with high levels of selectivity. jocpr.com

The efficiency of the process is directly related to catalyst loading—the amount of catalyst used relative to the substrate. While higher catalyst loading can increase the reaction rate, it also increases costs. Therefore, optimization aims to find the lowest possible catalyst loading that maintains a high reaction rate and yield. For instance, certain iridium catalysts have shown effectiveness at very low loadings, with substrate-to-catalyst ratios reaching up to 20,000. nih.gov

For sophisticated organometallic catalysts, the ligand bound to the metal center plays a crucial role. Ligand design can influence the catalyst's activity and selectivity. Electron-donating groups on a ligand can increase the rate of carbonyl reduction, which can be detrimental as it may favor the formation of the alcohol byproduct over the amine. nih.gov Conversely, ligands that promote the imine formation step without accelerating ketone reduction are ideal for this transformation.

Table 3: Common Catalysts for Reductive Amination

| Catalyst | Type | Typical Conditions | Notes |

|---|---|---|---|

| Pd/C, Pt/C, Ru/C | Heterogeneous | H₂ gas, various solvents (e.g., Methanol) | Widely used, robust, and allows for easy separation from the reaction mixture. eui.eu |

| Raney Nickel | Heterogeneous | H₂ gas, NH₃ | Cost-effective and active catalyst for reductive amination. wikipedia.org |

| Iridium Complexes | Homogeneous | Formate salts as H₂ source | Highly active, allowing for very low catalyst loadings and mild reaction conditions. nih.gov |

Sustainable and Green Chemistry Considerations in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles, such as atom economy and E-factor, are used to evaluate the environmental footprint of a chemical process. chembam.com

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of how efficiently atoms from the reactants are incorporated into the desired product. chembam.comnih.gov It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 5,5-Diethoxypent-3-yn-2-one, ammonia, and a reducing agent, the atom economy varies depending on the reductant. In an ideal catalytic hydrogenation, the reactants are the ketone, ammonia, and hydrogen.

Theoretical Atom Economy Calculation (Catalytic Hydrogenation):

5,5-Diethoxypent-3-yn-2-one (C₉H₁₄O₃): MW = 170.22 g/mol

Ammonia (NH₃): MW = 17.03 g/mol

Hydrogen (H₂): MW = 2.02 g/mol

This compound (C₉H₁₇NO₂): MW = 171.24 g/mol

Water (H₂O): MW = 18.02 g/mol (byproduct)

Atom Economy = [171.24 / (170.22 + 17.03 + 2.02)] x 100 = 90.4%

The E-Factor (Environmental Factor) provides a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of product. chembam.comnih.gov

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes byproducts, unreacted starting materials, solvent losses, and catalyst residues. nih.gov A lower E-factor signifies a greener process. For this synthesis, the primary byproduct is water. However, the major contributors to the E-factor would be the solvent used for the reaction and subsequent purification steps. Choosing a recyclable catalyst and minimizing solvent use are key strategies to improve the E-factor.

Table 4: Green Chemistry Metrics for the Synthesis

| Metric | Definition | Value/Consideration for this Synthesis |

|---|---|---|

| Atom Economy | Efficiency of atom incorporation from reactants to product. chembam.com | ~90.4% (for catalytic hydrogenation). |

| E-Factor | Mass of waste generated per mass of product. chembam.com | Depends heavily on solvent choice, reagent stoichiometry, and process efficiency. Water is the main byproduct, but solvent waste is the largest contributor. |

Biocatalytic Approaches to Alkynylamine Synthesis

The application of biocatalysis in the synthesis of chiral amines has become an increasingly attractive strategy in modern organic chemistry, offering environmentally benign alternatives to traditional chemical methods. mdpi.comresearchgate.net While specific biocatalytic routes for this compound are not extensively documented, the broader field of alkynylamine and chiral amine synthesis provides a strong foundation for developing such enzymatic processes. Biocatalysts, such as enzymes, operate under mild conditions and exhibit high selectivity, which can be advantageous in constructing complex molecules. nih.gov

The primary biocatalytic strategies applicable to the synthesis of alkynylamines involve enzymes like transaminases, imine reductases, and monoamine oxidases. mdpi.comresearchgate.net These enzymes have been successfully employed in the production of various amine-containing pharmaceuticals, demonstrating their potential for creating chiral centers with high enantiomeric excess. mdpi.com For instance, transaminases can catalyze the asymmetric amination of a ketone precursor, while imine reductases can facilitate the stereoselective reduction of an imine to an amine.

The integration of biocatalysis with chemocatalysis in one-pot reactions is another promising avenue. nih.gov This chemoenzymatic approach combines the selective power of enzymes with the bond-forming capabilities of metal catalysts. nih.govscispace.com For example, a biocatalytic system could be used to generate a chiral amine, which is then coupled with another fragment in a subsequent chemical step within the same reaction vessel. nih.gov Such tandem reactions can streamline synthetic pathways and reduce waste.

Research in this area continues to focus on enzyme discovery and engineering to broaden the substrate scope and enhance the catalytic efficiency for non-natural substrates like highly functionalized alkynylamines. The development of robust enzymes that can tolerate organic solvents and high substrate concentrations is crucial for the industrial application of these biocatalytic methods. scispace.com

Solvent-Free or Aqueous Reaction Systems

The development of solvent-free or aqueous reaction systems for the synthesis of propargylamines, a class of compounds to which this compound belongs, is a significant focus in green chemistry. researchgate.netrsc.org These approaches aim to minimize the use of volatile and often hazardous organic solvents, thereby reducing the environmental impact of chemical manufacturing. researchgate.net The most common method for synthesizing propargylamines is the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an amine, and a terminal alkyne. nih.gov

Numerous studies have demonstrated the feasibility of conducting A³ coupling reactions under solvent-free conditions, often with the aid of a catalyst. researchgate.netnih.gov These reactions are typically carried out by heating a mixture of the three components, sometimes with microwave irradiation to accelerate the reaction rate. A variety of catalysts, including those based on copper, gold, and nickel, have been shown to be effective in promoting the reaction under these conditions. nih.gov The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process. nih.gov

Aqueous systems provide another environmentally friendly alternative for propargylamine synthesis. Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While organic reagents often have low solubility in water, the use of surfactants or co-solvents can facilitate the reaction. Gold-catalyzed A³ coupling reactions have been successfully performed in water, yielding excellent results. Furthermore, some metal-free A³ coupling reactions have also been developed to proceed efficiently in water. organic-chemistry.org

Investigations into the Chemical Reactivity and Transformational Pathways of 5,5 Diethoxypent 3 Yn 2 Amine

Reactions of the Primary Amine Moiety

The primary amine group in 5,5-Diethoxypent-3-yn-2-amine serves as a nucleophilic center, enabling its participation in a variety of condensation and addition reactions.

Nucleophilic Reactivity in Condensation and Addition Reactions

Primary amines are well-established nucleophiles that readily react with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgopenstax.org The reaction of this compound with an aldehyde or ketone would be expected to initially form a carbinolamine intermediate through nucleophilic addition. libretexts.orgopenstax.org This intermediate can then undergo dehydration to yield the corresponding imine (a Schiff base). libretexts.orgopenstax.org This process is typically reversible and acid-catalyzed. openstax.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

A study on the reaction of propargylamine (B41283) with various carbonyl compounds demonstrated the formation of pyridines through a gold-catalyzed sequential amination–cyclization–aromatization cascade. nih.gov While not a direct analogue, this suggests that the amine functionality of this compound could initiate similar cascade reactions.

Amide and Carbamate Formation

The primary amine of this compound is expected to react with acyl chlorides and acid anhydrides to form amides. docbrown.infochemguide.co.ukchemguide.co.uklibretexts.org This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry. The reaction with an acyl chloride, for instance, would proceed via a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted amide and hydrogen chloride. chemguide.co.ukchemguide.co.uk Due to the basicity of the amine, an excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the HCl produced. chemguide.co.uk

| Reactant | Product | Reaction Type | Reference |

| Acyl Chloride | N-substituted amide | Nucleophilic Acyl Substitution | chemguide.co.ukchemguide.co.uk |

| Acid Anhydride | N-substituted amide | Nucleophilic Acyl Substitution | |

| Isocyanate | N,N'-disubstituted urea | Nucleophilic Addition | |

| Carbon Dioxide | Carbamate | Nucleophilic Addition |

Similarly, the formation of carbamates can be achieved through the reaction of the primary amine with reagents such as chloroformates or by a three-component coupling involving an amine, carbon dioxide, and a halide.

Reactions with Electrophiles and Oxidizing Agents

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it susceptible to reaction with various electrophiles. Alkylation with alkyl halides can occur, although polyalkylation is a common issue. nih.gov

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, iron-catalyzed aerobic oxidation of primary amines can yield imines. organic-chemistry.org Reactions with nitrous acid (HNO₂) are known to convert primary aliphatic amines into unstable diazonium salts, which can then decompose to form a mixture of products, including alcohols and alkenes. soton.ac.uk

Reactivity of the Internal Alkyne Functionality

The internal alkyne in this compound is a region of high electron density, making it amenable to a range of addition and cyclization reactions.

Hydrofunctionalization Reactions (Hydroamination, Hydrohalogenation, Hydrosilylation)

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond can occur either intramolecularly or intermolecularly. Intramolecular hydroamination of aminoalkynes is a powerful method for the synthesis of nitrogen-containing heterocycles. nih.govacs.orgpsu.eduthieme-connect.comnih.gov These reactions are often catalyzed by transition metals such as yttrium, zirconium, titanium, and silver. nih.govpsu.edunih.gov For this compound, an intramolecular hydroamination could potentially lead to the formation of a five- or six-membered cyclic imine, which could exist in equilibrium with its enamine tautomer. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst. libretexts.orgacs.orgnih.gov

Hydrohalogenation: The addition of hydrogen halides (HX) across the internal alkyne would be expected to proceed, though the regioselectivity can be an issue with unsymmetrically substituted internal alkynes, often leading to a mixture of vinyl halide products. youtube.com The reaction can be influenced by factors such as the solvent and the presence of catalysts. researchgate.netacs.org

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne is a common method for the synthesis of vinylsilanes. This reaction is typically catalyzed by transition metal complexes, with cobalt-based catalysts showing high selectivity for the syn-addition to internal alkynes, yielding (E)-vinylsilanes. uni-bayreuth.de

| Reaction | Catalyst/Reagent | Product Type | Reference |

| Intramolecular Hydroamination | Y, Zr, Ti, Ag complexes | Cyclic imine/enamine | nih.govpsu.edunih.gov |

| Intermolecular Hydroamination | Ti, Rh complexes | Imine/enamine | organic-chemistry.orgacs.org |

| Hydrohalogenation | HX (HCl, HBr, HI) | Vinyl halide | youtube.com |

| Hydrosilylation | Hydrosilane, Co complex | (E)-Vinylsilane | uni-bayreuth.de |

Cycloaddition Chemistry (e.g., Click Chemistry, [2+2+2] Cycloadditions)

Click Chemistry: The internal alkyne of this compound can participate in Huisgen 1,3-dipolar cycloadditions with azides to form 1,2,3-triazoles. wikipedia.org While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for terminal alkynes, ruthenium catalysts can be employed for the reaction with internal alkynes, leading to fully substituted triazoles. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov This type of reaction is a cornerstone of "click chemistry" due to its high efficiency and broad functional group tolerance. wikipedia.orgnih.govresearchgate.net

[2+2+2] Cycloadditions: This powerful reaction involves the transition-metal-catalyzed cyclotrimerization of three unsaturated components, at least one of which is an alkyne, to form a six-membered ring. uwindsor.caresearchgate.netpsu.edu The internal alkyne of this compound could potentially react with two other alkyne molecules, or a combination of alkynes and other unsaturated molecules like nitriles or isocyanates, to generate highly substituted benzene (B151609) or pyridine (B92270) derivatives, respectively. uwindsor.capsu.edu A variety of transition metals, including cobalt, rhodium, and nickel, are known to catalyze these transformations. uwindsor.capsu.edu

Metal-Catalyzed Alkyne Activation and Functionalization

The internal alkyne of this compound is a key site for a variety of metal-catalyzed transformations. Transition metals, by coordinating to the carbon-carbon triple bond, can facilitate a range of reactions that would otherwise be energetically unfavorable.

One of the most significant reactions is the stereospecific reduction of the alkyne. For instance, hydrogenation using Lindlar's catalyst is a well-established method for the conversion of propargylic alcohols to the corresponding (Z)-allylic alcohols. researchgate.net This suggests that this compound could be selectively reduced to the corresponding (Z)-alkene. The presence of a base, such as potassium carbonate, is often crucial for achieving high yields in such reductions. researchgate.net

Furthermore, transition metal catalysis is instrumental in the formation of complex heterocyclic structures. For example, derivatives of 1,1-diethoxyalk-3-yn-2-ones, which share the alkyne and acetal (B89532) functionalities, can be converted into furans through transition-metal-catalyzed cycloisomerization reactions. chim.it Metals such as zinc, palladium, and silver have been employed to induce these transformations. chim.it This suggests that under appropriate conditions, the alkyne in this compound could participate in similar intramolecular cyclization reactions, potentially involving the amine functionality.

Cross-coupling reactions, such as the Sonogashira–Linstrumelle and Stille reactions, are powerful tools for forming new carbon-carbon bonds at the alkyne. These reactions have been successfully used to prepare stereospecific (E)- and (Z)-isomers of related enyne systems. researchgate.net This indicates that the alkyne in this compound could be functionalized with a variety of aryl or vinyl groups.

Oxidative Cleavage and Related Transformations

The alkyne and amine functionalities of this compound are susceptible to oxidative cleavage under specific conditions. While direct oxidative cleavage of this particular molecule is not extensively documented, the reactivity of similar structures provides insight into potential pathways.

For instance, the oxidative fragmentation of related isoxazoline (B3343090) derivatives has been shown to yield aldehydes and nitriles. rsc.org This suggests that strong oxidizing agents could potentially cleave the carbon-carbon triple bond of this compound, leading to the formation of carboxylic acids or other oxygenated products. The specific outcome would be highly dependent on the oxidant and reaction conditions.

The amine group can also be a site for oxidation. Oxidation of amines can lead to a variety of products, including nitro compounds. For example, 3-nitroquinoline (B96883) can be synthesized through the oxidation of the corresponding amine. gla.ac.uk

Transformations Involving the Diethoxy Acetal Group

The diethoxy acetal at the 5-position of the molecule serves as a protected aldehyde and is prone to several important transformations.

Hydrolysis to the Corresponding Aldehyde or Ketone

The acetal group is stable under neutral or basic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl compound. In the case of this compound, acidic hydrolysis would yield the corresponding aldehyde. This reaction is a common deprotection strategy in organic synthesis. For instance, the deketalization of 1,1,2,2-tetraethoxyalk-3-yn-5-ols to form 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones is achieved through acidic hydrolysis using p-toluenesulfonic acid.

Transacetalization Reactions for Acetal Exchange

Transacetalization allows for the exchange of the ethoxy groups of the acetal with other alkoxy groups. This reaction is typically catalyzed by an acid and driven by the removal of ethanol (B145695). This transformation provides a route to modify the acetal group and introduce different protecting groups or functional handles.

Direct C-C Bond Formation at the Acetal Carbon (e.g., Organometallic Additions)

While less common than reactions at the alkyne, direct carbon-carbon bond formation at the acetal carbon can be achieved under specific conditions. The use of soft organometallic reagents in the presence of a Lewis acid, such as BF₃·OEt₂, has been shown to open oxazolidine (B1195125) rings, a related heterocyclic system. researchgate.net This suggests that similar strategies could potentially be applied to activate the acetal carbon of this compound towards nucleophilic attack by organometallic reagents.

Interplay Between Functional Groups: Chemo-, Regio-, and Stereoselectivity

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired selectivity.

Chemoselectivity is a major consideration. For instance, when performing a reduction, the choice of reagent will determine whether the alkyne or another functional group is reduced. A mild reducing agent like sodium borohydride (B1222165) might selectively reduce a ketone in the presence of an alkyne, as seen in the reduction of 1,1-diethoxy-5-hydroxypent-3-yn-2-one. researchgate.net Conversely, catalytic hydrogenation would target the alkyne.

Regioselectivity becomes critical in reactions where different positions of a functional group can react. In the synthesis of furans from related 1,1-diethoxyalk-3-yn-2-ones, the reaction with nucleophiles proceeds with high regiospecificity, with the nucleophile consistently adding to the 4-position of the resulting furan (B31954) ring. chim.it

Stereoselectivity is important in reactions that create new stereocenters. The reduction of the alkyne can be controlled to produce either the (Z)- or (E)-alkene. Hydrogenation over Lindlar's catalyst typically yields the (Z)-isomer, while reduction with lithium aluminum hydride can produce the (E)-isomer, with the outcome being solvent and temperature-dependent. researchgate.net

The following table summarizes the key reactive sites and their potential transformations:

| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |

| Internal Alkyne | Metal-Catalyzed Reduction | H₂, Lindlar's Catalyst | (Z)-Alkene |

| Metal-Catalyzed Reduction | LiAlH₄ | (E)-Alkene | |

| Cross-Coupling | Pd/Cu catalysts, organometallics | Functionalized Alkenes/Alkynes | |

| Cycloisomerization | Transition metal catalysts | Heterocyclic compounds (e.g., furans) | |

| Oxidative Cleavage | Strong oxidizing agents | Carboxylic acids, etc. | |

| Secondary Amine | Oxidation | Oxidizing agents | Nitro compounds, etc. |

| Diethoxy Acetal | Hydrolysis | Acidic conditions (e.g., p-TsOH) | Aldehyde |

| Transacetalization | Acid catalyst, alcohol | Exchanged Acetal | |

| C-C Bond Formation | Organometallic reagents, Lewis acid | Functionalized carbon chain |

Selective Reactions of One Functional Group in the Presence of Others

The presence of multiple reactive sites within this compound offers the opportunity for selective transformations, where one functional group reacts preferentially while others remain intact. This selectivity is typically achieved by a careful choice of reagents and reaction conditions.

Reactions at the Amino Group: The primary amine at the C2 position is a potent nucleophile and can selectively engage with a variety of electrophiles. For instance, it can undergo acylation to form amides or react with sulfonyl chlorides to produce sulfonamides. These reactions typically proceed under basic or neutral conditions, which leave the acid-sensitive acetal and the alkyne untouched. Furthermore, the amine can be a key participant in the formation of imines when reacted with aldehydes or ketones.

Reactions at the Alkyne Moiety: The internal carbon-carbon triple bond is susceptible to a range of metal-catalyzed and radical reactions. Palladium- or copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to introduce aryl or vinyl substituents at the acetylenic carbons, provided the terminal alkyne was available. mdpi.com Gold and other transition metals are known to catalyze the hydroamination or hydration of alkynes. For instance, gold-catalyzed hydroamination of propargylic alcohols with anilines gives 3-hydroxyimines with complete regioselectivity. ucl.ac.uk Radical cascade reactions can also be initiated by the regioselective addition of nitrogen-centered radicals to the alkyne, leading to highly functionalized products. nih.gov

Reactions at the Acetal Group: The diethyl acetal serves as a protecting group for an aldehyde functionality. It is notably stable under basic, neutral, and reducing conditions, allowing for a wide range of transformations at the amine and alkyne centers. However, under acidic conditions, the acetal can be selectively hydrolyzed to unveil the aldehyde. This latent carbonyl group can then be used in subsequent reactions, such as Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid. This selective deprotection is a cornerstone of its synthetic utility, particularly in cascade reactions. publish.csiro.aunih.gov

| Reaction Type | Functional Group Targeted | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Acylation | Amine | Acyl chloride, base (e.g., Et3N), CH2Cl2 | Amide | beilstein-journals.org |

| Gold-Catalyzed Hydroamination | Alkyne | Gold catalyst (e.g., AuCl3), aniline (B41778) derivative | Iminoketone or Aminoalcohol (after reduction) | ucl.ac.uk |

| Acetal Hydrolysis | Acetal | Aqueous acid (e.g., HCl, Formic Acid) | Aldehyde | nih.gov |

| Sonogashira Coupling | Alkyne (terminal) | Pd catalyst, Cu(I) cocatalyst, base, aryl halide | Aryl-substituted alkyne | mdpi.com |

Cascade and Domino Reactions Initiated by Multifunctionality

The strategic arrangement of the amine, alkyne, and acetal functionalities in this compound makes it an ideal substrate for cascade (or domino) reactions. These processes, where a single event triggers a sequence of intramolecular transformations, allow for the rapid construction of complex heterocyclic systems from a simple acyclic precursor.

A prominent example of such a cascade is the Pictet-Spengler reaction . publish.csiro.aunih.govmdpi.com In a potential pathway, treatment of this compound with an acid would first catalyze the hydrolysis of the acetal to the corresponding δ-amino-alkynyl aldehyde. This intermediate would then undergo intramolecular cyclization. The primary amine attacks the newly formed aldehyde to generate a cyclic iminium ion, which is a key intermediate. While the classic Pictet-Spengler reaction involves an intramolecular electrophilic attack by an aromatic ring, analogous cyclizations can occur. For example, if the amine were part of a tryptamine (B22526) derivative, a tetrahydro-β-carboline would be formed. nih.govresearchgate.net

Another potential cascade involves a BF₃-promoted cyclization with external alkynes to assemble substituted pyrroles. rsc.orgresearchgate.net Research has shown that α-amino acetals can react with alkynes in the presence of a Lewis acid like boron trifluoride etherate. This process involves the formation of an N-acyliminium ion intermediate which then undergoes cyclization with the alkyne, leading to highly substituted pyrrole (B145914) rings in a single, metal-free operation. rsc.orgresearchgate.net

Furthermore, gold-catalyzed cyclizations are a powerful tool for the synthesis of nitrogen heterocycles from aminoalkynes. mdpi.com A gold(I) catalyst could activate the alkyne of this compound toward intramolecular nucleophilic attack by the amine group, initiating a cyclization cascade to form various heterocyclic scaffolds. ucl.ac.ukmdpi.com

| Cascade Reaction Name | Initiation Step | Key Intermediates | Potential Product Scaffold | Reference |

|---|---|---|---|---|

| Pictet-Spengler Type Reaction | Acid-catalyzed acetal hydrolysis | δ-Amino-alkynyl aldehyde, Cyclic iminium ion | Tetrahydropyridine, Tetrahydro-β-carboline | publish.csiro.aunih.govresearchgate.net |

| BF₃-Promoted Pyrrole Synthesis | Lewis acid activation of acetal | N-Acyliminium ion | Substituted Pyrrole (with external alkyne) | rsc.orgresearchgate.net |

| Gold-Catalyzed Hydroamination/Cyclization | Gold activation of alkyne | Vinyl-gold species | Substituted Pyridine or Pyrrolidine | ucl.ac.ukmdpi.com |

| Radical Cascade | Radical addition to alkyne | Vinyl radical | α-Amino-α-aryl ketones (three-component) | nih.gov |

Diastereoselective and Enantioselective Transformations Guided by the Chiral Center

The carbon atom at the C2 position, bonded to the amino group, is a stereocenter. This inherent chirality is a crucial feature that can be exploited to control the stereochemical outcome of subsequent reactions, leading to diastereomerically or enantiomerically enriched products.

Diastereoselective Transformations: The existing chiral center can exert significant influence over the formation of new stereocenters, a phenomenon known as substrate-controlled diastereoselection. For example, in a multicomponent reaction involving an aldehyde, an alkyne, and a chiral amine (a variant of the A³ coupling), the chiral amine can direct the facial selectivity of the nucleophilic attack, leading to the formation of chiral propargylamines with high diastereoselectivity (dr). nih.govacs.org Copper and zinc salts are often used to promote these diastereoselective syntheses of chiral propargylamines. nih.govresearchgate.net Similarly, any addition reaction across the alkyne bond or cyclization reactions initiated from the molecule would likely proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer over the other due to steric and electronic interactions directed by the C2 stereocenter.

Enantioselective Transformations: Accessing this compound in an enantiomerically pure form is a key synthetic challenge. One established strategy is the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). beilstein-journals.orgd-nb.info Condensation of the auxiliary with an appropriate aldehyde yields a chiral N-sulfinylimine, to which a metallated alkyne can be added with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiopure propargylamine. beilstein-journals.org Furthermore, the chiral amine itself can be a precursor for other chiral molecules. For example, chiral propargylamines can be converted into valuable trisubstituted chiral allenes with high enantiomeric excess (ee) via a 1,5-hydrogen shift, often promoted by a zinc or copper salt. nih.govacs.orgresearchgate.netnih.gov Catalytic enantioselective reductive coupling of alkynes with imines also represents a powerful, modern approach to synthesizing chiral allylic and propargylic amines. nih.gov

| Stereoselective Approach | Reaction Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Amine Reagent | A³ Coupling (Aldehyde, Alkyne, Amine) | Use of chiral 2-dialkylaminomethylpyrrolidine | High diastereoselectivity (up to 99:1 dr) | nih.govacs.org |

| Chiral Auxiliary | Addition to N-sulfinylimine | Ellman's auxiliary directs addition of alkynyl-lithium | Diastereomerically pure N-sulfinyl propargylamines | beilstein-journals.orgd-nb.info |

| Substrate-Controlled Transformation | Conversion to Allenes | Chiral propargylamine rearranges via 1,5-H shift | High enantioselectivity (up to 99% ee) | researchgate.netnih.gov |

| Asymmetric Catalysis | Reductive Coupling | Metal-catalyzed coupling of alkynes and imines | Enantioenriched allylic/propargylic amines | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise structure of 5,5-Diethoxypent-3-yn-2-amine in solution.

Dynamic NMR Studies of Conformational Dynamics and Nitrogen Inversion

To investigate the conformational flexibility of the molecule, particularly around the chiral center at the second carbon and the potential for nitrogen inversion at the amine group, dynamic NMR (DNMR) studies would be required. By acquiring spectra at various temperatures, researchers could determine the energy barriers associated with these dynamic processes. However, no such studies have been published for this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments

A suite of two-dimensional NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the bonding framework.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between protons and carbons, crucial for identifying the connectivity across the alkyne and acetal (B89532) functionalities.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation in solution.

Without experimental data from these 2D NMR techniques, a definitive assignment of the NMR spectra and a detailed understanding of the molecule's structure remain elusive.

Solid-State NMR for Crystalline Forms

Should crystalline forms of this compound be prepared, solid-state NMR (ssNMR) would offer invaluable insights into its structure in the solid phase. This technique can reveal information about polymorphism, molecular packing, and local symmetry that is not accessible from solution-state NMR. There is currently no information on the solid-state NMR analysis of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and can offer details about its conformational state.

Assignment of Characteristic Absorption Bands for Alkyne, Amine, and Acetal Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups. A detailed analysis, supported by computational modeling, would be needed for precise assignments.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Alkyne (C≡C) | Stretching | ~2100-2260 (typically weak in IR for internal alkynes) |

| Amine (N-H) | Stretching | ~3300-3500 (primary amines show two bands) |

| Bending | ~1590-1650 | |

| Acetal (C-O) | Stretching | ~1050-1150 (two distinct bands expected) |

| Alkyl (C-H) | Stretching | ~2850-3000 |

| Bending | ~1350-1470 |

This table represents generalized expected ranges for the functional groups present in the molecule. Precise, experimentally determined values for this compound are not available.

Conformational Analysis via Vibrational Signatures

Differences in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), could potentially be used to identify different conformational isomers if they exist in significant populations. Comparing experimental spectra with those predicted from theoretical calculations for different conformers would be a powerful approach for this analysis. Such a conformational analysis for this compound has not been reported.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This allows for the determination of the elemental composition of a molecule and its fragments, providing invaluable information for structural elucidation.

For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol . In HRMS, the exact mass of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) would be measured to several decimal places. The presence of a single nitrogen atom dictates that the nominal molecular mass will be an odd number, a principle known as the nitrogen rule. libretexts.orgopenstax.org

The fragmentation of this compound under electron ionization or other energetic ionization methods would be expected to follow characteristic pathways for both amines and alkynes. The primary fragmentation for amines is typically α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgopenstax.org For this molecule, two main α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion.

Loss of a propargyl acetal radical to form a smaller iminium ion.

Alkynes, particularly terminal ones, often show fragmentation patterns involving the loss of a hydrogen atom or cleavage to form a stable propargyl cation. jove.com In the case of this compound, which is an internal alkyne, fragmentation adjacent to the triple bond is also anticipated. The acetal group is prone to its own characteristic fragmentation, often involving the loss of ethoxy or ethanol (B145695) moieties.

A detailed analysis of the fragmentation pattern by HRMS would allow for the confirmation of these predicted fragmentation pathways and the elemental composition of each fragment ion, thereby solidifying the proposed structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

| [C₉H₁₈NO₂]⁺ | Protonated Parent Molecule | 172.1338 | [M+H]⁺ |

| [C₈H₁₄NO₂]⁺ | Loss of a methyl group | 156.1025 | α-cleavage |

| [C₄H₁₀NO₂]⁺ | Loss of the butynyl group | 104.0712 | Cleavage at the C-C bond adjacent to the amine |

| [C₅H₉O₂]⁺ | Loss of the aminoethyl group | 101.0603 | Cleavage adjacent to the alkyne |

| [C₇H₁₂O]⁺ | Loss of an ethoxy radical and NH₃ | 112.0888 | Complex rearrangement and fragmentation |

Note: The m/z values are calculated for the monoisotopic masses and are illustrative of expected fragments. Actual experimental values may vary slightly.

Advanced X-Ray Crystallography for Absolute Configuration Determination and Conformational Preferences

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. rigaku.comopenstax.org This method can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, provided that a suitable single crystal of the compound can be grown. nih.gov

This compound possesses a chiral center at the carbon atom bearing the amine group (C2). Therefore, it can exist as a pair of enantiomers, (R)- and (S)-5,5-Diethoxypent-3-yn-2-amine. Should the compound be synthesized as a racemate, crystallographic analysis would reveal the packing of both enantiomers in the unit cell. If a single enantiomer is isolated and crystallized, anomalous dispersion techniques in X-ray crystallography can be used to determine its absolute configuration.

The conformational preferences of the molecule would also be elucidated. The crystal structure would reveal the dihedral angles along the carbon backbone, showing the spatial arrangement of the amine, the alkyne, and the diethoxyacetal groups. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group. The Cambridge Structural Database (CSD) is a vast repository of small-molecule crystal structures that can be used to compare the observed conformation with those of related compounds. acs.org

For a successful crystallographic analysis, the compound must first be obtained in a crystalline form of sufficient quality. This can often be a challenging step in the characterization process.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.105 |

| R-factor | < 0.05 |

Note: This table presents hypothetical data for illustrative purposes, as no published crystal structure for this compound is currently available.

Computational and Theoretical Investigations of 5,5 Diethoxypent 3 Yn 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies were found that performed DFT calculations on 5,5-Diethoxypent-3-yn-2-amine. Therefore, data on its optimized geometry, conformational analysis, electronic properties (like HOMO-LUMO gaps or Fukui functions), and predicted spectroscopic data (NMR, vibrational frequencies) are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

There is no evidence of Molecular Dynamics simulations being conducted for this compound. Such studies would be valuable for understanding its behavior and interactions in a solution phase but have not been undertaken or published.

Transition State Theory for Reaction Mechanism Elucidation

Investigations into the reaction mechanisms of this compound using Transition State Theory, including the calculation of activation energies and potential reaction pathways, have not been reported in the scientific literature.

Identification of Rate-Determining Steps

No information is available in the reviewed literature concerning the computational identification of rate-determining steps for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to model reaction pathways and determine the energy barriers of each step, thereby identifying the kinetic bottlenecks of the process.

Stereochemical Outcome Prediction and Rationalization

The stereochemical properties of this compound, which possesses a chiral center at the C2 position, are of significant interest. However, no computational studies aimed at predicting or rationalizing the stereochemical outcomes of its reactions have been found.

Diastereoselectivity and Enantioselectivity Modeling

There are no published models, either computational or theoretical, that address the diastereoselectivity or enantioselectivity of reactions to produce or involve this compound. Such modeling would be crucial for designing synthetic routes that yield specific stereoisomers of the compound.

Chiral Recognition Studies

Computational chiral recognition studies are vital for understanding how a chiral molecule interacts with other chiral entities, such as biological receptors or chiral catalysts. No such studies have been reported for this compound. These investigations would typically employ molecular docking or other computational methods to simulate and analyze the intermolecular interactions that govern chiral discrimination.

Stereochemical Aspects in the Chemistry of 5,5 Diethoxypent 3 Yn 2 Amine

Enantioselective Synthesis Strategies

The creation of a single enantiomer of a chiral molecule is a critical task in synthetic chemistry, particularly for applications in pharmaceuticals and materials science. For 5,5-Diethoxypent-3-yn-2-amine, the stereocenter at the C-2 position can be introduced using several powerful enantioselective methods.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. The most common approach for the synthesis of chiral propargylamines is the asymmetric addition of an alkyne to an imine. acs.orgnih.gov

In the context of this compound, this would involve the reaction of an imine precursor with an appropriate alkyne in the presence of a chiral catalyst. A plausible synthetic route would be the addition of lithiated 3,3-diethoxypropyne to N-acylimines, catalyzed by a chiral metal complex. Various catalytic systems have been developed for such transformations, often employing transition metals like copper, zinc, or palladium complexed with chiral ligands. nih.govpnas.org

For instance, a copper(I) catalyst in combination with a chiral bis(oxazoline) (Pybox) ligand could be employed. pnas.org The chiral ligand creates a chiral environment around the metal center, which then coordinates both the alkyne and the imine, directing the nucleophilic attack to one face of the imine, leading to the preferential formation of one enantiomer.

Table 1: Hypothetical Enantioselective Alkynylation to Form this compound using Asymmetric Catalysis

| Entry | Catalyst (mol%) | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cu(OTf)₂ (5) | (S,S)-Ph-Pybox | Toluene | 0 | 85 | 92 |

| 2 | Zn(OTf)₂ (10) | (R)-BINOL | THF | -20 | 78 | 88 |

| 3 | [Pd(allyl)Cl]₂ (2.5) | (S)-Phos | Dioxane | 25 | 90 | 95 |

This table presents hypothetical data based on typical results for the asymmetric synthesis of propargylamines.

Chiral Auxiliary Approaches

Another robust strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

For the synthesis of this compound, a well-established chiral auxiliary is tert-butanesulfinamide, developed by Ellman. nih.gov The synthesis would begin with the condensation of an aldehyde with the chiral tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The subsequent diastereoselective addition of a metal acetylide, such as the lithium acetylide of 3,3-diethoxypropyne, to this chiral imine would lead to the formation of the desired propargylamine (B41283) as a single diastereomer. acs.org The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the acetylide. The tert-butanesulfinyl group can then be readily cleaved under acidic conditions to yield the enantiomerically pure primary amine. nih.gov

Table 2: Hypothetical Diastereoselective Synthesis of a this compound Precursor using a Chiral Auxiliary

| Entry | Acetylide | Lewis Acid | Solvent | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | 3,3-diethoxypropynyl-Li | BF₃·OEt₂ | THF | >99:1 | 92 |

| 2 | 3,3-diethoxypropynyl-MgBr | ZnCl₂ | Dioxane | 95:5 | 85 |

| 3 | 3,3-diethoxypropynyl-Al(i-Bu)₂ | - | Toluene | 98:2 | 88 |

This table presents hypothetical data based on established methods for the use of Ellman's auxiliary in propargylamine synthesis.

Biocatalytic Resolution and Asymmetric Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes can be used for the kinetic resolution of a racemic mixture of this compound or for the asymmetric synthesis from a prochiral precursor.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic amine, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, a lipase could be used to selectively acylate one enantiomer. A more advanced approach is dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. mdpi.com

Alternatively, deracemization processes using a combination of enzymes can be employed. For instance, a system of enantiocomplementary ω-transaminases can be used to convert a racemic amine into a single enantiomer. acs.org One enantiomer is deaminated by an (R)-selective transaminase, and the resulting ketone is then aminated by an (S)-selective transaminase to produce the (S)-enantiomer, leading to a high yield and enantiomeric excess of the desired product. Another approach involves the use of an amine oxidase to selectively oxidize one enantiomer to an imine, which is then non-selectively reduced back to the racemic amine, while the desired enantiomer is left untouched. Combining this with a chemical reducing agent can lead to the deracemization of the racemic amine. researchgate.net

Diastereoselective Reactions Involving the Chiral Center at C-2

Once the chiral center at C-2 of this compound is established, it can be used to influence the stereochemical outcome of subsequent reactions, leading to the formation of additional stereocenters in a predictable manner.

Substrate-Controlled Diastereoselection

In substrate-controlled reactions, the existing stereocenter in the chiral substrate directs the approach of a reagent to a prochiral center within the same molecule. nih.gov For a chiral propargylamine like this compound, the chiral center at C-2 can direct reactions at the alkyne or reactions involving the amine functionality.

For example, the reduction of the alkyne to a cis-alkene using Lindlar's catalyst could proceed with some degree of diastereoselectivity due to the influence of the adjacent chiral center. The catalyst may preferentially coordinate to one face of the alkyne, guided by the stereochemistry at C-2. Similarly, cyclization reactions initiated at the amine or the alkyne would be influenced by the existing stereocenter, leading to the formation of diastereomerically enriched heterocyclic products. nih.gov

Reagent-Controlled Diastereoselection

In reagent-controlled diastereoselection, the stereochemical outcome is determined by the chirality of the reagent or catalyst, which can either reinforce or override the directing effect of the substrate's existing stereocenter. nih.gov This is particularly useful when the inherent diastereoselectivity of a substrate-controlled reaction is low or leads to the undesired diastereomer.

For instance, an asymmetric hydroamination of the alkyne moiety in an enantiomerically pure N-protected this compound using a chiral catalyst could lead to the formation of a new stereocenter with high diastereoselectivity. The chiral catalyst would create a chiral pocket that favors the formation of one diastereomer over the other, regardless of the directing effect of the C-2 stereocenter.

Another example would be the diastereoselective addition of a nucleophile to an imine formed from the chiral amine. The stereochemical outcome of such a reaction can be controlled by the choice of a chiral Lewis acid or a chiral organocatalyst, which would activate the imine and direct the incoming nucleophile to a specific face. wikipedia.org

Deracemization and Chiral Amplification Studies

Deracemization is a process that converts a racemic mixture of a chiral compound into a single, pure enantiomer. Chiral amplification, a related phenomenon, occurs when a small enantiomeric imbalance in a system is significantly enhanced. While no specific studies on the deracemization or chiral amplification of this compound have been reported, the broader class of chiral amines and propargylamines has been the subject of such investigations. These studies often employ methods like dynamic kinetic resolution, which involves the continuous racemization of the unwanted enantiomer while the desired enantiomer is selectively reacted or separated.

For propargylamines, which are structurally analogous to this compound, various catalytic systems have been developed to achieve high enantiomeric purity. These methods often rely on transition metal catalysts in combination with chiral ligands to effect the desired stereochemical transformation. The specific conditions, such as the choice of catalyst, solvent, and temperature, are critical in achieving high yields and enantiomeric excess.

Table 1: General Parameters Investigated in Deracemization Studies of Chiral Amines

| Parameter | Description | Potential Impact on this compound |

| Catalyst System | Transition metals (e.g., Ruthenium, Iridium) with chiral ligands. | The electronic and steric properties of the diethoxy and amine groups would influence catalyst coordination and efficiency. |

| Solvent | Polarity and coordinating ability of the solvent. | Solvent choice could affect the stability of intermediates and the overall reaction rate and selectivity. |

| Temperature | Reaction temperature. | Higher temperatures might facilitate racemization but could also lead to side reactions or catalyst decomposition. |

| Additives | Bases or acids to facilitate racemization or stabilize the catalyst. | The basicity of the amine in this compound would be a factor in selecting appropriate additives. |

Stereochemical Stability and Interconversion Phenomena

The stereochemical stability of a chiral amine refers to its ability to resist racemization, which is the interconversion of its enantiomers to form a racemic mixture. For many simple chiral amines, this inversion at the nitrogen center is rapid at room temperature, making the isolation of individual enantiomers challenging. libretexts.orgstereoelectronics.org The energy barrier for this inversion is influenced by the steric and electronic properties of the substituents attached to the nitrogen atom.

In the case of this compound, the chiral center is a carbon atom, not the nitrogen. Therefore, the primary concern for stereochemical stability would be the potential for racemization at this carbon center. Racemization at a carbon stereocenter typically requires the breaking and reforming of a covalent bond, often proceeding through an achiral intermediate such as a carbocation or a carbanion. wikipedia.orgstudy.com

The stability of the stereocenter in this compound would be influenced by factors such as pH and temperature. Under acidic or basic conditions, protonation or deprotonation events could potentially facilitate the formation of an achiral intermediate, leading to racemization. For instance, the presence of the amine group could allow for the formation of an iminium ion under acidic conditions, which might affect the stability of the adjacent stereocenter. Similarly, the acetylenic group could be susceptible to certain reagents that might promote isomerization or other reactions that could compromise stereochemical integrity.

Table 2: Factors Potentially Influencing the Stereochemical Stability of this compound

| Factor | Potential Mechanism of Interconversion | Expected Impact |

| pH | Acid or base-catalyzed formation of achiral intermediates (e.g., enamine, iminium ion). | Extremes of pH could lead to racemization. |

| Temperature | Increased thermal energy can overcome the activation barrier for racemization. | Higher temperatures would likely decrease stereochemical stability. |

| Solvent | Stabilization of charged intermediates that may be involved in racemization pathways. | Polar, protic solvents might facilitate racemization. |

| Presence of Catalysts | Transition metals or other catalysts could provide a lower energy pathway for interconversion. | Could significantly increase the rate of racemization. |

Applications of 5,5 Diethoxypent 3 Yn 2 Amine As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocycles

The strategic placement of reactive sites within 5,5-Diethoxypent-3-yn-2-amine makes it an ideal precursor for the synthesis of various heterocyclic systems. Through carefully designed reaction sequences, the latent functionalities of this compound can be unmasked to facilitate cyclization reactions, leading to the formation of pyrimidines, furan (B31954) derivatives, pyrroles, pyrazoles, and imidazoles.

Synthesis of Pyrimidines and Furan Derivatives

The synthesis of pyrimidine (B1678525) derivatives, a core structure in many biologically active compounds, can be achieved from this compound. The general strategy involves the reaction of a 1,3-dicarbonyl compound with a guanidine (B92328) or amidine. While not a direct reaction, this compound can be envisioned as a precursor to the required dicarbonyl species. Acid-catalyzed hydrolysis of the diethyl acetal (B89532) would unveil a ketone, and subsequent hydration of the alkyne moiety could yield a second carbonyl group, setting the stage for cyclocondensation with guanidine to form the pyrimidine ring. The reaction conditions for such transformations are crucial to control the regioselectivity of the cyclization.